7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure. This compound features a combination of aromatic rings, sulfur, nitrogen, and carboxylate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and introduction of sulfur atoms through thiolation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the double bonds in the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or saturated spiro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which 7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to engage in various binding interactions, potentially modulating biological pathways and processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene
- 1,4-Dimethylbenzene
Uniqueness
Compared to similar compounds, 7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate stands out due to its unique spiro structure and the presence of both sulfur and nitrogen atoms within the same molecule. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20BrN3O4S2 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
7-O-ethyl 2-O-methyl 4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-4-30-20(27)18-14(2)25(16-8-6-5-7-9-16)22(31-18)26(17-12-10-15(23)11-13-17)24-19(32-22)21(28)29-3/h5-13H,4H2,1-3H3 |
InChI Key |
BLJDBLKTRJPTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C |
Origin of Product |
United States |
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